6-Iodo-4-methoxy-1H-indazole
Overview
Description
6-Iodo-4-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7IN2O and a molecular weight of 274.06 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of indazoles, including 6-Iodo-4-methoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 6-Iodo-4-methoxy-1H-indazole consists of an indazole ring substituted with an iodine atom at the 6th position and a methoxy group at the 4th position .Physical And Chemical Properties Analysis
6-Iodo-4-methoxy-1H-indazole has a density of 1.9±0.1 g/cm3 and a boiling point of 404.6±25.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Antiproliferative Activity
Indazole derivatives have been investigated for their potential antiproliferative activities towards human cancer cells. For instance, a series of indenopyrazoles, structurally related to indazoles, demonstrated promising antiproliferative activity without affecting antimicrobial and antimalarial activities at certain concentrations. This suggests the utility of indazole derivatives in cancer research, particularly in the synthesis of compounds targeting tubulin polymerization, which is a crucial process in cell division (Minegishi et al., 2015).
Corrosion Inhibition
Indazole derivatives have also been explored as corrosion inhibitors for metals in acidic media. This is demonstrated by triazole derivatives, which share a similar heterocyclic structure with indazoles. They have shown significant efficacy in preventing the corrosion of mild steel in acid media, indicating that indazole derivatives could be employed in developing novel corrosion inhibitors with high efficiency and specificity (Li et al., 2007).
Electronic Materials
Research on indazole-based electroactive materials has revealed their high thermal stabilities and good electrochemical stabilities, making them suitable for applications in electronic devices. The methoxy-substituted derivatives of indazoles, similar to 6-Iodo-4-methoxy-1H-indazole, show lower ionization potentials, which could be advantageous in the development of materials for organic electronics (Cekaviciute et al., 2012).
Enzyme Inhibition
Indazole derivatives have been identified as inhibitors of certain enzymes, such as nitric oxide synthase, which plays a role in various physiological processes. This suggests the potential of 6-Iodo-4-methoxy-1H-indazole in the development of pharmaceuticals targeting specific enzymatic pathways (Sopková-de Oliveira Santos et al., 2002).
Drug Release Mechanisms
Indazole derivatives are explored in the design of hydrogels for sustained drug release, indicating their utility in pharmaceutical formulations for controlled drug delivery. Triazole-containing hydrogels, which exhibit time-dependent swelling behavior, highlight the broader potential of heterocyclic compounds, including indazoles, in creating advanced drug delivery systems (Mishra et al., 2014).
Safety And Hazards
properties
IUPAC Name |
6-iodo-4-methoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUMKHFEGXJCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=NN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646522 | |
Record name | 6-Iodo-4-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-4-methoxy-1H-indazole | |
CAS RN |
885523-20-6 | |
Record name | 6-Iodo-4-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.